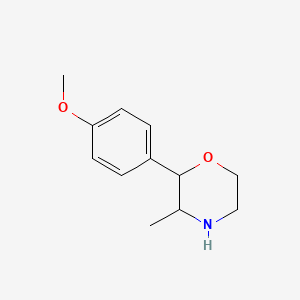

2-(4-Methoxyphenyl)-3-methylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Methoxyphenyl)-3-methylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals . The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent, which could influence the compound’s reactivity and physical properties .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized via nucleophilic substitution or reductive amination reactions . The exact method would depend on the starting materials and desired substitution pattern .Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a six-membered morpholine ring with a methyl group at the 3-position and a 4-methoxyphenyl group at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation . The specific reactions would depend on the compound’s structure and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Synthesis and Structural Analysis : A compound closely related to 2-(4-Methoxyphenyl)-3-methylmorpholine, N-Methylmorpholinium 5-[2-cyanoethyl-1-(4-hydroxy-3-methoxyphenyl)-2-thiocarbamoyl]-2,2-dimethyl-6-oxo-1,3-dioxa-4-cyclohexen-4-olate, was synthesized and its molecular and crystal structure established. This study also explored its alkylation properties (Krivokolysko, Chernega, & Litvinov, 2002).

Chiral Catalysis : Another related compound, (+/-)-1-{ (4-Methoxybenzylidene)-amino (4-methoxyphenyl) methyl}-2-naphthol, is a key intermediate in the synthesis of 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, showing potent catalytic activity in the addition reactions of dialkyl zinc compounds with aldehydes (Huang, Lin, Ji, Tang, & Zhao, 2007).

Kinetic Studies : A study provided kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides, a process involving N-methylmorpholine (Sim, Ariffin, & Khan, 2007).

Metabolic Conversion in Stress : Research has shown the metabolic conversion of the 3 : 4-dihydroxyphenyl into the 4-hydroxy-3-methoxyphenyl grouping, important in understanding metabolic pathways during stress (Smith & Bennett, 1958).

Intermediate for Diltiazem Synthesis : Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was synthesized, showcasing its pharmaceutical application (Furutani, Imashiro, Hatsuda, & Seki, 2002).

Prodrug Development : A study discussed the development of water-soluble prodrugs of human neurokinin-1 receptor antagonists involving phosphorylated morpholine acetal (Hale et al., 2000).

作用機序

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a morpholine ring act by interacting with biological targets such as enzymes or receptors . Further studies would be needed to determine the specific mechanism of action for “2-(4-Methoxyphenyl)-3-methylmorpholine”.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-methoxyphenyl)-3-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-12(15-8-7-13-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRUEGUXZCYUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655910 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100369-95-7 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)